1,6-Dimethyl-3-piperidinol
Description
1,6-Dimethyl-3-piperidinol is a piperidine derivative characterized by methyl substituents at the 1- and 6-positions and a hydroxyl group at the 3-position of the heterocyclic ring. Its molecular formula is C₇H₁₅NO, with a molecular weight of 129.20 g/mol.
Properties
IUPAC Name |
1,6-dimethylpiperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-3-4-7(9)5-8(6)2/h6-7,9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINHGUGIHCODEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Dimethyl-3-piperidinol can be synthesized through several methods. One common approach involves the hydrogenation of pyridine derivatives. The process typically uses a catalyst such as molybdenum disulfide under high pressure and temperature conditions . Another method includes the cyclization of appropriate precursors in the presence of a base or acid catalyst .
Industrial Production Methods: Industrial production of 1,6-Dimethyl-3-piperidinol often involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions: 1,6-Dimethyl-3-piperidinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various substituted piperidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of halogenated piperidines.
Scientific Research Applications
1,6-Dimethyl-3-piperidinol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-3-piperidinol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analog: 1,6-Dimethyl-3-piperidinone
The ketone analog, 1,6-dimethyl-3-piperidinone, differs by replacing the hydroxyl group with a carbonyl oxygen. Key contrasts include:
| Property | 1,6-Dimethyl-3-piperidinol | 1,6-Dimethyl-3-piperidinone |
|---|---|---|
| Functional Group | Hydroxyl (-OH) | Ketone (C=O) |
| Molecular Weight | 129.20 g/mol | 127.18 g/mol |
| Polarity | Higher (due to -OH) | Moderate |
| Hydrogen Bonding | Donor and acceptor | Acceptor only |
Positional Isomers: 2,6-Dimethyl-3-piperidinol and 4-Methyl-3-piperidinol
Positional isomerism significantly alters steric and electronic properties:
- 4-Methyl-3-piperidinol: A single methyl group at position 4 may enhance lipophilicity compared to 1,6-dimethyl substitution.
No direct data on these isomers are provided in the evidence, but such structural variations are known to influence bioavailability and metabolic stability in drug candidates .
Piperidine Derivatives in Pharmaceuticals
highlights piperazine and pyrimidine derivatives (e.g., Hydroxythioacetildenafil) as phosphodiesterase (PDE) inhibitors. Unlike bulkier derivatives (e.g., 2-[(1-benzyl-4-piperidyl)methylene]-5,6-dimethoxyindan-1-one in ), 1,6-dimethyl-3-piperidinol’s compact structure may favor penetration into CNS targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
